Pep2-AVKI
Pep2-AVKI
Selective peptide inhibitor of GluR2 subunit (at the C-terminal PDZ site) binding to PICK1, which does not have an effect on binding of GluA2 to GRIP or ABP, and does not increase AMPA current amplitude or affect long term depression (LTD).
Brand Name:
Vulcanchem
CAS No.:
1315378-69-8
VCID:
VC0549445
InChI:
InChI=1S/C60H93N13O17/c1-10-32(7)49(59(88)67-41(23-24-46(78)79)54(83)65-34(9)51(80)71-47(30(3)4)57(86)66-40(14-12-13-25-61)55(84)73-50(60(89)90)33(8)11-2)70-45(77)29-64-53(82)42(27-36-17-21-38(75)22-18-36)69-58(87)48(31(5)6)72-56(85)43(28-44(63)76)68-52(81)39(62)26-35-15-19-37(74)20-16-35/h15-22,30-34,39-43,47-50,74-75H,10-14,23-29,61-62H2,1-9H3,(H2,63,76)(H,64,82)(H,65,83)(H,66,86)(H,67,88)(H,68,81)(H,69,87)(H,70,77)(H,71,80)(H,72,85)(H,73,84)(H,78,79)(H,89,90)/t32-,33-,34-,39-,40-,41-,42-,43-,47-,48-,49-,50-/m0/s1
SMILES:
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N
Molecular Formula:
C60H93N13O17
Molecular Weight:
1268.47
Pep2-AVKI
CAS No.: 1315378-69-8
Peptides
VCID: VC0549445
Molecular Formula: C60H93N13O17
Molecular Weight: 1268.47
Purity: >98%
CAS No. | 1315378-69-8 |
---|---|
Product Name | Pep2-AVKI |
Molecular Formula | C60H93N13O17 |
Molecular Weight | 1268.47 |
IUPAC Name | (2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid |
Standard InChI | InChI=1S/C60H93N13O17/c1-10-32(7)49(59(88)67-41(23-24-46(78)79)54(83)65-34(9)51(80)71-47(30(3)4)57(86)66-40(14-12-13-25-61)55(84)73-50(60(89)90)33(8)11-2)70-45(77)29-64-53(82)42(27-36-17-21-38(75)22-18-36)69-58(87)48(31(5)6)72-56(85)43(28-44(63)76)68-52(81)39(62)26-35-15-19-37(74)20-16-35/h15-22,30-34,39-43,47-50,74-75H,10-14,23-29,61-62H2,1-9H3,(H2,63,76)(H,64,82)(H,65,83)(H,66,86)(H,67,88)(H,68,81)(H,69,87)(H,70,77)(H,71,80)(H,72,85)(H,73,84)(H,78,79)(H,89,90)/t32-,33-,34-,39-,40-,41-,42-,43-,47-,48-,49-,50-/m0/s1 |
Standard InChIKey | SODUKHPKIVEQLX-OCXIBOJYSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES | CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Appearance | White lyophilised solid |
Description | Selective peptide inhibitor of GluR2 subunit (at the C-terminal PDZ site) binding to PICK1, which does not have an effect on binding of GluA2 to GRIP or ABP, and does not increase AMPA current amplitude or affect long term depression (LTD). |
Purity | >98% |
Sequence | YNVYGIEAVKI |
Storage | -20°C |
PubChem Compound | 90479810 |
Last Modified | Nov 11 2021 |
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